molecular formula C22H18N4O5 B2885338 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866340-96-7

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2885338
CAS No.: 866340-96-7
M. Wt: 418.409
InChI Key: OAZVIHSNFBQTJT-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes can be grouped based on the creation of the pyrido[2,3-d]pyrimidine moiety . Common steps include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives.

    Introduction of substituents: The 4-methoxybenzyl and 4-nitrobenzyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-aminobenzyl derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

866340-96-7

Molecular Formula

C22H18N4O5

Molecular Weight

418.409

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3

InChI Key

OAZVIHSNFBQTJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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